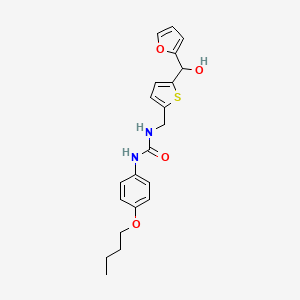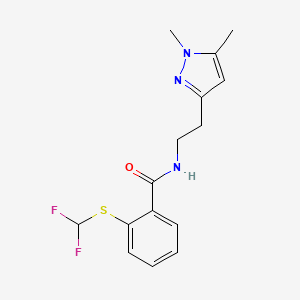
6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide, also known as MMN or Nicotinamide riboside (NR), is a naturally occurring compound found in milk and other foods. It is a form of vitamin B3 and has been shown to have potential health benefits, including improving metabolic function and increasing energy levels.
Aplicaciones Científicas De Investigación
1. Nicotinamide Derivatives in Physiology and Pathophysiology
Nicotinamide derivatives, including compounds like 6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide, play significant roles in various physiological and pathophysiological processes. They are active in the regulation of the levels of substrates, cofactors, and products, influencing human diseases. Notably, the overexpression of nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of pyridine-containing compounds, has been implicated in various human diseases (Babault et al., 2018).
2. Role in Nicotinamide N-Methyltransferase (NNMT) Inhibition
The discovery of inhibitors targeting NNMT, such as bisubstrate inhibitors, is crucial for therapeutic applications. These inhibitors, including derivatives of nicotinamide, demonstrate potential in biochemical, biophysical, kinetic, and structural studies, contributing to the development of more potent and selective NNMT inhibitors (Babault et al., 2018).
3. Implications in Metabolic Pathways and Cancer Therapy
Nicotinamide derivatives are important in the regulation of metabolic pathways. Studies on human liver nicotinamide N-methyltransferase and its activity variations provide insights into individual differences in the N-methylation of pyridine compounds, which could be related to variations in either toxicity or therapeutic efficacy of these compounds (Rini et al., 1990).
4. Synthesis and Chemical Properties
The synthesis and chemical properties of nicotinamide derivatives are important for their applications in scientific research. For example, the Lewis acid-promoted nucleophilic displacement reactions have been utilized to produce various nicotinamide derivatives, demonstrating the versatility of these compounds in chemical synthesis (Abdel-Aziz, 2007).
5. Antineoplastic Activities
Some derivatives of nicotinamide exhibit antineoplastic activities, indicating their potential use in cancer therapy. The synthesis and preliminary screening of these compounds against various cancer models show moderate activity, highlighting their significance in medicinal chemistry (Ross, 1967).
Propiedades
IUPAC Name |
6-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-5-4-13(11-19-15)17(23)20-10-12-6-7-18-14(9-12)21-8-2-3-16(21)22/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGEJWBDDMPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)
![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/no-structure.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)


![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2654834.png)
![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)
![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)

![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)